molecular formula C9H12N2OS B14808684 4-Cyclopropoxy-3-(methylthio)pyridin-2-amine

4-Cyclopropoxy-3-(methylthio)pyridin-2-amine

Cat. No.: B14808684
M. Wt: 196.27 g/mol
InChI Key: RFGJGJBYCINSLZ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine is an organic compound with the molecular formula C9H12N2OS It is a derivative of pyridine, featuring a cyclopropoxy group at the 4-position, a methylsulfanyl group at the 3-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Starting Materials: The synthesis begins with the preparation of the appropriate boron reagent and halogenated pyridine derivative.

    Reaction Conditions: The Suzuki–Miyaura coupling is typically carried out in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction is conducted under an inert atmosphere, usually nitrogen or argon, at temperatures ranging from room temperature to 100°C.

    Product Isolation: After the reaction is complete, the product is isolated through standard purification techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of 4-cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It could be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methylsulfanyl groups could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine
  • 4-Cyclopropoxy-3-(methylthio)pyridin-2-amine

Uniqueness

4-Cyclopropoxy-3-(methylsulfanyl)pyridin-2-amine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both cyclopropoxy and methylsulfanyl groups provides a distinctive chemical environment that can be exploited in various applications.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

4-cyclopropyloxy-3-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C9H12N2OS/c1-13-8-7(12-6-2-3-6)4-5-11-9(8)10/h4-6H,2-3H2,1H3,(H2,10,11)

InChI Key

RFGJGJBYCINSLZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CN=C1N)OC2CC2

Origin of Product

United States

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